molecular formula C21H18N2O2 B2453809 5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-3-phenyl-2,1-benzoxazole CAS No. 1705934-30-0

5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-3-phenyl-2,1-benzoxazole

Cat. No.: B2453809
CAS No.: 1705934-30-0
M. Wt: 330.387
InChI Key: GKQAAFFNNQCKGE-UHFFFAOYSA-N
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Description

5-{8-azabicyclo[321]oct-2-ene-8-carbonyl}-3-phenyl-2,1-benzoxazole is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-3-phenyl-2,1-benzoxazole typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core and the subsequent attachment of the isoxazole moiety. Common reagents used in these reactions include palladium catalysts, organic solvents, and various protective groups to ensure the selectivity of the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-3-phenyl-2,1-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, facilitated by reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-3-phenyl-2,1-benzoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-3-phenyl-2,1-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-3-phenyl-2,1-benzoxazole stands out due to its unique bicyclic structure and the presence of the isoxazole moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(3-phenyl-2,1-benzoxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c24-21(23-16-7-4-8-17(23)11-10-16)15-9-12-19-18(13-15)20(25-22-19)14-5-2-1-3-6-14/h1-7,9,12-13,16-17H,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQAAFFNNQCKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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